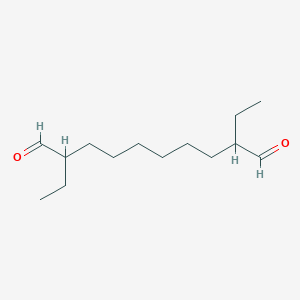![molecular formula C16H19N3O3S B14635786 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide CAS No. 54160-75-7](/img/structure/B14635786.png)
4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with methyl phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: A simpler analog with similar biological activity.
N-Phenylsulfonamide: Another sulfonamide with comparable antibacterial properties.
Methylsulfonamide: A related compound with different substituents on the sulfonamide group.
Uniqueness
4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to its simpler analogs. Its combination of a sulfonamide group with a methyl(phenyl)carbamoyl moiety provides enhanced stability and specificity in its interactions.
属性
CAS 编号 |
54160-75-7 |
|---|---|
分子式 |
C16H19N3O3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
1-methyl-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
InChI |
InChI=1S/C16H19N3O3S/c1-19(14-5-3-2-4-6-14)16(20)18-12-11-13-7-9-15(10-8-13)23(17,21)22/h2-10H,11-12H2,1H3,(H,18,20)(H2,17,21,22) |
InChI 键 |
PZXZHPWCGBFNGI-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

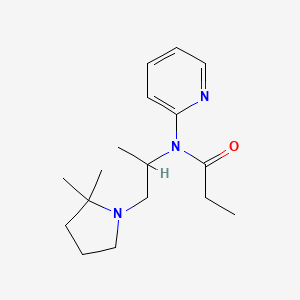
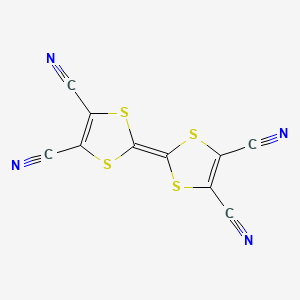
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
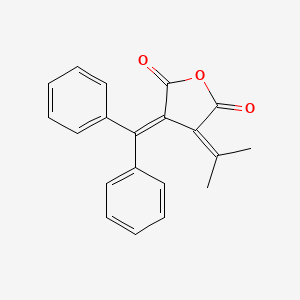
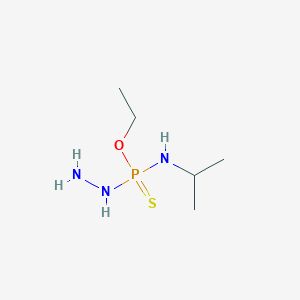
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
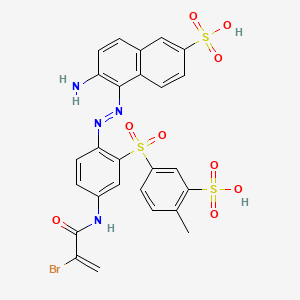

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

